molecular formula C18H14S4 B12068019 1,1,2,2-Tetra(thiophen-3-yl)ethane

1,1,2,2-Tetra(thiophen-3-yl)ethane

Cat. No.: B12068019
M. Wt: 358.6 g/mol
InChI Key: CEIXOMATXHJSOY-UHFFFAOYSA-N
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Description

1,1,2,2-Tetra(thiophen-3-yl)ethane is an organic compound characterized by the presence of four thiophene rings attached to an ethane backbone Thiophene is a sulfur-containing heterocycle, which imparts unique electronic and photophysical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,2-tetra(thiophen-3-yl)ethane typically involves the coupling of thiophene derivatives with an ethane core. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, where thiophene boronic acids or stannanes react with ethane dihalides under specific conditions .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the scalability of the synthesis would likely involve optimizing the reaction conditions to ensure high yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1,1,2,2-Tetra(thiophen-3-yl)ethane can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thiophene rings can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

Scientific Research Applications

1,1,2,2-Tetra(thiophen-3-yl)ethane has been explored for various scientific research applications:

    Materials Science: Its unique electronic properties make it a candidate for organic semiconductors and conductive polymers.

    Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

    Bioimaging: The compound’s photophysical properties are leveraged for imaging applications in biological systems.

    Super Resolution Microscopy: Utilized in advanced microscopy techniques for high-resolution imaging

Mechanism of Action

The mechanism by which 1,1,2,2-tetra(thiophen-3-yl)ethane exerts its effects is primarily through its electronic structure. The thiophene rings contribute to the compound’s ability to participate in π-π interactions and electron transfer processes. These interactions are crucial for its function in electronic devices and bioimaging applications. The restriction of intramolecular motions (RIM) is a key factor in its aggregation-induced emission (AIE) behavior, which enhances its luminescent properties in the solid state .

Comparison with Similar Compounds

Uniqueness: 1,1,2,2-Tetra(thiophen-3-yl)ethane stands out due to its four thiophene rings, which provide a higher degree of conjugation and electronic interaction. This results in enhanced photophysical properties, making it more suitable for applications requiring high luminescence and electronic conductivity .

Properties

Molecular Formula

C18H14S4

Molecular Weight

358.6 g/mol

IUPAC Name

3-[1,2,2-tri(thiophen-3-yl)ethyl]thiophene

InChI

InChI=1S/C18H14S4/c1-5-19-9-13(1)17(14-2-6-20-10-14)18(15-3-7-21-11-15)16-4-8-22-12-16/h1-12,17-18H

InChI Key

CEIXOMATXHJSOY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C(C2=CSC=C2)C(C3=CSC=C3)C4=CSC=C4

Origin of Product

United States

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